An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methoxy-2-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a methyl group on the pyridine core, imparts a unique chemical reactivity profile that makes it a valuable intermediate in the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-3-methoxy-2-methylpyridine, detailed experimental protocols for its synthesis and purification, and an exploration of its utility in drug discovery and development.
Chemical and Physical Properties
6-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine with the molecular formula C₇H₈ClNO. Its chemical structure and key physical properties are summarized below.
Table 1: Physical and Chemical Properties of 6-Chloro-3-methoxy-2-methylpyridine
| Property | Value | Reference |
| IUPAC Name | 6-Chloro-3-methoxy-2-methylpyridine | |
| CAS Number | 129692-13-3 | [1] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | Not explicitly available | |
| Storage | Dry, sealed place; Inert atmosphere, 2-8°C | [1][2] |
Spectroscopic Data
The structural elucidation of 6-Chloro-3-methoxy-2-methylpyridine is confirmed through various spectroscopic techniques. While publicly available, detailed spectra with peak assignments are limited, the expected spectral characteristics are outlined below.
Table 2: Spectroscopic Data of 6-Chloro-3-methoxy-2-methylpyridine
| Technique | Data |
| ¹H NMR | Expected signals for a methyl group (singlet, ~2.5 ppm), a methoxy group (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (doublets, in the range of 6.8-7.8 ppm). The exact chemical shifts and coupling constants would provide definitive structural confirmation. |
| ¹³C NMR | Expected signals for the methyl carbon, the methoxy carbon, and the five carbons of the pyridine ring, including the carbon bearing the chlorine atom. |
| Infrared (IR) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and C-Cl stretching. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 157 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would involve the loss of methyl, methoxy, and chlorine radicals. |
Chemical Reactivity and Stability
The reactivity of 6-Chloro-3-methoxy-2-methylpyridine is primarily dictated by the interplay of its substituents on the pyridine ring.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the electron-donating methoxy group at the 3-position can direct electrophiles to the 2- and 4-positions, although the steric hindrance from the adjacent methyl group might influence the regioselectivity.
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Stability: The compound is stable under normal storage conditions, preferably in a dry, sealed container under an inert atmosphere and at reduced temperatures (2-8°C) to prevent degradation.[1][2]
Experimental Protocols
Synthesis of 6-Chloro-3-methoxy-2-methylpyridine
While several synthetic routes exist for substituted pyridines, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic pathway is outlined below, based on analogous preparations.
Caption: General synthetic workflow for 6-Chloro-3-methoxy-2-methylpyridine.
Detailed Protocol (Illustrative):
Synthesis of 4-chloro-3-methoxy-2-methylpyridine (as an analogy): 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in phosphorus oxychloride and refluxed for several hours.[3] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[3] The residue is then carefully quenched with water and neutralized with a base such as potassium carbonate.[3] The product is extracted with an organic solvent like chloroform, and the combined organic layers are washed, dried, and concentrated.[3]
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[3] The choice of eluent would be determined by the polarity of the compound and any impurities present.
Applications in Drug Discovery and Development
6-Chloro-3-methoxy-2-methylpyridine serves as a crucial intermediate in the synthesis of various biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
Intermediate in Pantoprazole Synthesis
One of the most notable applications of a structurally related isomer, 4-chloro-3-methoxy-2-methylpyridine, is in the synthesis of Pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease.[7][8] The synthesis involves the oxidation of the pyridine nitrogen to form the N-oxide, which is a key intermediate.[7][8]
Caption: Role as a precursor in the synthesis of a key Pantoprazole intermediate.
While 6-Chloro-3-methoxy-2-methylpyridine is a different isomer, its similar reactive handles suggest its potential as a building block for other novel pharmaceutical agents. The chloro and methoxy groups are common substituents in drug molecules, influencing their binding to biological targets and their pharmacokinetic properties.[9]
Potential in Kinase Inhibition
Pyridine-containing compounds are well-represented among kinase inhibitors, which are a major class of cancer therapeutics. The pyridine ring can form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The substituents on the pyridine ring, such as the chloro, methoxy, and methyl groups in 6-Chloro-3-methoxy-2-methylpyridine, can be tailored to achieve potency and selectivity for specific kinase targets.
While there is no direct evidence in the searched literature linking 6-Chloro-3-methoxy-2-methylpyridine to a specific signaling pathway, its derivatives, as part of larger molecular scaffolds, could potentially target various kinases involved in cell proliferation, survival, and angiogenesis. The general importance of substituted pyridines in targeting kinases is well-established.[4]
Caption: Hypothetical mechanism of action for a derivative in a kinase signaling pathway.
Safety and Handling
6-Chloro-3-methoxy-2-methylpyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
6-Chloro-3-methoxy-2-methylpyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the development of novel bioactive molecules. Further research into the reactivity and biological applications of this compound and its derivatives is warranted to fully exploit its synthetic potential.
References
- 1. 129692-13-3|6-Chloro-3-methoxy-2-methylpyridine|BLD Pharm [bldpharm.com]
- 2. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
